molecular formula C14H18N4O B3060174 4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)- CAS No. 19062-52-3

4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)-

Cat. No.: B3060174
CAS No.: 19062-52-3
M. Wt: 258.32
InChI Key: SPXPXFQAOMQIDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)- is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with a 4-methyl-1-piperazinylmethyl substituent at the 2-position. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of this compound is the Proto-oncogene tyrosine-protein kinase Src . This enzyme plays a crucial role in the regulation of cellular processes including cell division, migration, and survival.

Mode of Action

The compound interacts with its target by inhibiting the activity of the Src kinase . This inhibition disrupts the normal functioning of the enzyme, leading to changes in the cellular processes it regulates.

Biochemical Pathways

The inhibition of Src kinase affects multiple biochemical pathways. These include pathways involved in cell division and survival. The disruption of these pathways can lead to the inhibition of cell proliferation and induction of apoptosis .

Pharmacokinetics

These properties play a crucial role in determining the compound’s bioavailability and its overall effectiveness as a therapeutic agent .

Result of Action

The result of the compound’s action is a decrease in cell proliferation and an increase in apoptosis . This can lead to the inhibition of tumor growth in cancerous cells.

Action Environment

The action of this compound can be influenced by various environmental factors. These include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)- typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Piperazinylmethyl Group: The 4-methyl-1-piperazinylmethyl group is introduced via nucleophilic substitution reactions. This can be achieved by reacting the quinazolinone core with 4-methylpiperazine in the presence of a suitable base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazinylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-(4-methyl-1-piperazinyl)-5H-thieno[3,2-c][1,5]benzodiazepine
  • 4-(4-methyl-1-piperazinyl)aniline
  • 5-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Uniqueness

4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)- is unique due to its specific substitution pattern and the presence of both quinazolinone and piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-17-6-8-18(9-7-17)10-13-15-12-5-3-2-4-11(12)14(19)16-13/h2-5H,6-10H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXPXFQAOMQIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172551
Record name 4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19062-52-3
Record name 4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019062523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)-
Reactant of Route 2
Reactant of Route 2
4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)-
Reactant of Route 3
Reactant of Route 3
4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)-
Reactant of Route 4
Reactant of Route 4
4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)-
Reactant of Route 5
Reactant of Route 5
4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)-
Reactant of Route 6
Reactant of Route 6
4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.